N,N'-Dimethylterephthalamide

Thermal Stabilizer Polyvinyl Chloride Congo Red Test

N,N'-Dimethylterephthalamide (N,N'-DMT) is an aromatic diamide derived from terephthalic acid, belonging to the class of N-substituted terephthalamides. It is primarily recognized as a depolymerization product of poly(ethylene terephthalate) (PET) waste and is studied for its role as a building block in polymers and as a non-toxic organic thermal stabilizer for PVC.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 3236-55-3
Cat. No. B3051249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethylterephthalamide
CAS3236-55-3
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)C(=O)NC
InChIInChI=1S/C10H12N2O2/c1-11-9(13)7-3-5-8(6-4-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
InChIKeyVKYXUDRHHMRYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethylterephthalamide (CAS 3236-55-3): A Guide for Scientific Procurement


N,N'-Dimethylterephthalamide (N,N'-DMT) is an aromatic diamide derived from terephthalic acid, belonging to the class of N-substituted terephthalamides [1]. It is primarily recognized as a depolymerization product of poly(ethylene terephthalate) (PET) waste and is studied for its role as a building block in polymers and as a non-toxic organic thermal stabilizer for PVC [2].

Why N,N'-Dimethylterephthalamide Cannot Be Interchanged with Unsubstituted Terephthalamide


Procurement based on the generic class 'terephthalamide' is risky because N-methylation fundamentally alters performance. Direct N-substitution eliminates the primary amide N-H hydrogen bond donors, drastically reducing the crystal lattice energy and hydrogen-bonding capacity relative to unsubstituted terephthalamide [1]. This translates to a significant depression in melting point, directly impacting processability and thermal history for applications where terephthalamide's high thermal endurance is cited . Furthermore, homologs like N,N'-dibutylterephthalamide, while similarly N-substituted, introduce a larger aliphatic side chain that affects compatibility within polymer matrices, as demonstrated in PVC thermal stabilization performance [2].

Quantifiable Performance Differentiation for N,N'-Dimethylterephthalamide (3236-55-3)


PVC Thermal Stabilization: N,N'-Dimethyl vs. Unsubstituted Terephthalamide

In a direct head-to-head study of PET-derived terephthalamides as PVC thermal stabilizers, N,N'-dimethylterephthalamide (MTP) exhibited a distinct quantitative performance profile compared to unsubstituted terephthalamide (TP). At a 10 wt% loading, PVC samples stabilized with MTP and TP were subjected to the standard Congo red test at 180 °C to measure the time for HCl evolution (a proxy for dehydrochlorination). While the specific time for MTP was not reported in the abstract, the study concluded that N-substitution with methyl groups modulates the thermal stabilization effect, positioning MTP as an alternative stabilizer with a different efficiency profile [1]. A related study on TP alone established the baseline for this test, showing an enhancement in thermal stability but with a significant contribution to the peak heat generation rate [2].

Thermal Stabilizer Polyvinyl Chloride Congo Red Test

Melting Point: N,N'-Dimethyl vs. Unsubstituted Terephthalamide

N-methylation has a drastic effect on the melting behavior of terephthalamides. The unsubstituted terephthalamide (TP) possesses a very high melting point, well above 250 °C, due to an extensive network of strong N-H···O hydrogen bonds . In direct contrast, N,N'-dimethylterephthalamide (MTP) has a significantly lower melting point, making it a much lower-melting crystalline solid. A specific melting point is reported for one supplier's product as 34-38°C .

Crystallinity Processability Hydrogen Bonding

Polymer Precursor Potential: N,N'-Dimethyl vs. N,N'-Dibutyl in ATEP

In the emerging field of Amide to Ester Polymerization (ATEP) for PET upcycling, the N-alkyl substituent on the terephthalamide monomer is critical. The monomer bis-hydroxyethyl-N,N'-dimethylterephthalamide (HEDMTP) can undergo homopolymerization. The resulting polyesteramide, containing 50% amide and 50% ester functionality, was reported to have a glass transition temperature (Tg) that is notably higher than that of PET [1]. The N-methyl substituent dictates the nature of the leaving group (N-methylethanolamine) during ATEP, a fundamental difference from the behavior of longer-chain N-alkyl analogs.

Amide to Ester Polymerization Polymer Recycling Chemical Upcycling

Evidence-Driven Application Scenarios for N,N'-Dimethylterephthalamide


Low-Temperature Melt-Processable Monomer for Polyamides and Polyesteramides

Leveraging its low melting point (34–38 °C) , N,N'-dimethylterephthalamide is a suitable comonomer for specialty polyamides or polyesteramides produced via melt polycondensation. Unlike high-melting aromatic diamines or unsubstituted terephthalamide (>250 °C), this compound can be homogenized with other monomers at moderately low temperatures, enabling energy-efficient processing and compatibility with temperature-sensitive comonomers.

Specialty Non-Toxic Thermal Stabilizer for PVC

As a non-toxic, organic alternative to heavy-metal-based stabilizers, N,N'-dimethylterephthalamide is a qualified candidate for PVC thermal stabilization, as validated by Congo red tests at 180 °C [1]. Its specific stabilization profile, distinct from unsubstituted terephthalamide (TP) and N,N'-dibutylterephthalamide (BTP), allows formulators to select it for systems where a specific balance of HCl scavenging kinetics and polymer matrix compatibility is required.

Chemical Recycling and Upcycling of PET Waste

This compound is a direct output of PET aminolysis with methylamine, representing a high-value product in PET waste valorization [1]. In advanced circular economy strategies, it can be further processed via Amide to Ester Polymerization (ATEP) to create novel polyesteramides with glass transition temperatures (Tg) notably higher than the original PET substrate [2], offering a pathway to upcycle waste into materials with enhanced thermal properties.

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